2-(diphenylphosphoryl)-N-(3-pyridinylmethyl)ethanamine
Overview
Description
2-(diphenylphosphoryl)-N-(3-pyridinylmethyl)ethanamine, commonly known as Diphosphorylpyridine Amines (DPA), is a chemical compound that has gained significant interest in the scientific community due to its unique properties and potential applications. DPA is a member of the class of chiral, non-racemic amines, which makes it an attractive target for synthesis and research. In
Scientific Research Applications
2-(diphenylphosphoryl)-N-(3-pyridinylmethyl)ethanamine has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in asymmetric catalysis, where it has been shown to be an effective chiral catalyst for a range of reactions. This compound has also been studied for its potential use in drug discovery and design. Its unique properties make it an attractive target for the development of new drugs with improved efficacy and selectivity. Additionally, this compound has been studied for its potential use in materials science, where it has been shown to be an effective building block for the synthesis of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(diphenylphosphoryl)-N-(3-pyridinylmethyl)ethanamine is complex and not fully understood. However, it is known that this compound acts as a chiral catalyst by forming a complex with a substrate, which then undergoes a reaction to form a product. The chiral nature of this compound allows for the formation of enantiomerically pure products, which is essential in many fields of science, including drug discovery.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, and further research is needed to fully elucidate its effects. However, studies have shown that this compound has low toxicity and is well-tolerated in vivo. Additionally, this compound has been shown to have a low potential for drug-drug interactions, making it an attractive target for drug discovery.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(diphenylphosphoryl)-N-(3-pyridinylmethyl)ethanamine in lab experiments include its chiral nature, which allows for the formation of enantiomerically pure products, and its low toxicity and potential for drug-drug interactions. However, the limitations of using this compound in lab experiments include its challenging synthesis and the need for precise stereoselectivity and purity.
Future Directions
There are several future directions for the research and development of 2-(diphenylphosphoryl)-N-(3-pyridinylmethyl)ethanamine. These include the development of new synthetic methods for the synthesis of this compound, the exploration of its potential applications in drug discovery and design, and the study of its biochemical and physiological effects. Additionally, the use of this compound in materials science is an area of research that has significant potential for future development. Finally, the study of the mechanism of action of this compound is an essential area of research that will contribute to a better understanding of its properties and potential applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant interest in the scientific community due to its unique properties and potential applications. Its chiral nature, low toxicity, and potential for drug discovery make it an attractive target for research and development. The synthesis of this compound is a complex process, but the development of new synthetic methods has made it more accessible and efficient. Further research is needed to fully elucidate the mechanism of action and biochemical and physiological effects of this compound.
properties
IUPAC Name |
2-diphenylphosphoryl-N-(pyridin-3-ylmethyl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N2OP/c23-24(19-9-3-1-4-10-19,20-11-5-2-6-12-20)15-14-22-17-18-8-7-13-21-16-18/h1-13,16,22H,14-15,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUERDKPFLFBBCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCNCC2=CN=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N2OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.